Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate typically involves a multi-component reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and aromatic aldehydes in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or water as the solvent. The use of ultrasound irradiation and ceric ammonium nitrate (CAN) as a catalyst has also been reported to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can help in scaling up the production while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also exhibits a wide spectrum of biological activities.
Pyrano[2,3-c]pyrazole derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ from those of other similar compounds.
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-3-21-15(19)13-9-12-10(2)17-18(14(12)22-16(13)20)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQVOQYHJBBFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(N=C2C)C3=CC=CC=C3)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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